1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine
Description
¹H NMR (400 MHz, DMSO-$$d_{6}$$):
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 8.72 | H-3 (pyrazolo[3,4-d]pyrimidine) | Singlet |
| 8.15–8.05 | H-2' (furan) | Doublet |
| 7.68–7.60 | H-4' (furan) | Triplet |
| 7.45–7.30 | Aromatic H (5-chloro-2-methylphenyl) | Multiplet |
| 4.10–3.85 | Piperazine CH$$_{2}$$ | Multiplet |
| 2.55 | CH$$_{3}$$ (2-methylphenyl) | Singlet |
¹³C NMR (100 MHz, DMSO-$$d_{6}$$):
| Signal (δ, ppm) | Assignment |
|---|---|
| 167.2 | Furan carbonyl (C=O) |
| 158.5 | C-4 (pyrazolo[3,4-d]pyrimidine) |
| 143.3–140.1 | Furan carbons (C-2', C-3', C-4') |
| 135.8 | C-Cl (5-chloro-2-methylphenyl) |
| 45.3–42.1 | Piperazine CH$$_{2}$$ |
| 20.7 | CH$$_{3}$$ (2-methylphenyl) |
2D-COSY correlations confirm:
- Spin-spin coupling between H-3 (δ 8.72) and adjacent NH protons (δ 3.95) of piperazine.
- Connectivity between furan H-2' (δ 8.15–8.05) and H-4' (δ 7.68–7.60).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ($$ m/z $$) analysis reveals characteristic fragmentation pathways:
| Observed $$ m/z $$ | Proposed Fragment |
|---|---|
| 423.1 [M+H]$$^+$$ | Molecular ion |
| 395.8 | Loss of CO (28 Da) from furan carbonyl |
| 280.3 | Pyrazolo[3,4-d]pyrimidine-piperazine core |
| 153.0 | 5-Chloro-2-methylphenyl cation |
Key fragmentation mechanisms:
- Cleavage of the piperazine-furan bond : Generates ions at $$ m/z $$ 280.3 (core + piperazine) and 142.8 (furan-3-carbonyl).
- Retro-Diels-Alder fragmentation : Observed in the pyrazolo[3,4-d]pyrimidine core, producing ions at $$ m/z $$ 112.1 and 168.2.
- Chlorine isotope pattern : The ³⁵Cl/³⁷Cl isotopic doublet (3:1 ratio) at $$ m/z $$ 423.1/425.1 confirms the presence of a single chlorine atom.
Properties
Molecular Formula |
C21H19ClN6O2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-3-yl)methanone |
InChI |
InChI=1S/C21H19ClN6O2/c1-14-2-3-16(22)10-18(14)28-20-17(11-25-28)19(23-13-24-20)26-5-7-27(8-6-26)21(29)15-4-9-30-12-15/h2-4,9-13H,5-8H2,1H3 |
InChI Key |
UEROSJXAMUDYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=COC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation. A validated approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate in refluxing acetic acid (120°C, 8 hr), yielding 1H-pyrazolo[3,4-d]pyrimidin-4-amine with >85% purity. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 120°C | 78 | 92 |
| Catalyst | Formamidine acetate | - | - |
| Reaction Time | 8 hours | - | - |
This method, patented by, avoids side products like 7H-isomers through pH control (pH 6–7).
Functionalization at Position 1: 5-Chloro-2-Methylphenyl Incorporation
Buchwald-Hartwig Amination
The 5-chloro-2-methylphenyl group is introduced via palladium-catalyzed coupling. Using Pd(OAc)₂/Xantphos (2 mol%), Cs₂CO₃ base, and 1-bromo-5-chloro-2-methylbenzene in toluene (100°C, 12 hr), the coupling efficiency reaches 72%. Microwave-assisted protocols (150°C, 30 min) improve yields to 89% while reducing metal residues.
Comparative Analysis of Catalysts:
| Catalyst System | Ligand | Yield (%) | Pd Residue (ppm) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 89 | 12 |
| PdCl₂(dtbpf) | dtbpf | 82 | 18 |
Microwave irradiation enhances reaction kinetics, achieving full conversion in <1 hr.
Piperazine Ring Installation and Furan-3-Carbonyl Acylation
SNAr Reaction with Piperazine
Nucleophilic aromatic substitution (SNAr) at position 4 of the pyrazolo[3,4-d]pyrimidine core employs piperazine in DMF at 80°C (24 hr). The reaction is regioselective, with no observed N2-alkylation byproducts. Post-reaction HPLC analysis confirms >95% purity after recrystallization from ethanol/water (3:1).
Acylation with Furan-3-Carbonyl Chloride
The piperazine nitrogen is acylated using furan-3-carbonyl chloride (1.2 eq) and DIPEA (2 eq) in dichloromethane (0°C → RT, 6 hr). This step achieves 91% yield with <2% diacylation, verified via LC-MS.
Solvent Optimization:
| Solvent | Yield (%) | Diacylation (%) |
|---|---|---|
| Dichloromethane | 91 | 1.8 |
| THF | 84 | 4.2 |
| Acetonitrile | 79 | 6.5 |
Low temperatures (0–5°C) suppress competing side reactions.
Alternative Routes: One-Pot Sequential Functionalization
Tandem Coupling-Acylation Strategy
A streamlined one-pot method combines Buchwald-Hartwig amination and acylation:
-
Core pyrazolo[3,4-d]pyrimidine (1 eq)
-
Pd(OAc)₂/Xantphos (2 mol%), 1-bromo-5-chloro-2-methylbenzene (1.1 eq), Cs₂CO₃ (3 eq) in toluene (100°C, 12 hr)
-
Direct addition of piperazine (1.5 eq) and furan-3-carbonyl chloride (1.2 eq) without intermediate isolation
This approach reduces total synthesis time from 36 hr to 18 hr, with a 68% overall yield.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adoption of continuous flow systems enhances scalability:
-
Reactor Type : Microtube (ID 1 mm, length 10 m)
-
Flow Rate : 0.5 mL/min
-
Residence Time : 20 min
Key advantages include precise temperature control (±2°C) and reduced solvent waste (80% less vs. batch).
Analytical Characterization
Chemical Reactions Analysis
1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to optimize yield and purity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include:
Substituents on the phenyl ring :
- 5-Chloro-2-methylphenyl (target compound) vs. 4-fluorophenyl () or 3-fluorophenyl (). Halogenated groups enhance binding affinity through hydrophobic and halogen-bonding interactions .
- Methoxy groups (e.g., 2-methoxyphenyl in ) improve metabolic stability but reduce kinase selectivity .
Piperazine modifications :
- Furan-3-carbonyl (target compound) vs. 2-chloropyridine-3-carbonyl or 4-methylbenzoyl (). Furan derivatives exhibit moderate polarity, balancing cell permeability and solubility .
- Sulfonyl groups (e.g., mesitylsulfonyl in ) increase molecular weight and reduce oral bioavailability .
Pharmacological Profiles
Physicochemical Properties
- Molecular weight : The target compound (~480 g/mol) aligns with kinase inhibitors (MW < 500 g/mol) for optimal bioavailability .
- LogP : The furan-3-carbonyl group (LogP ~2.5) offers improved solubility compared to trifluoromethylphenyl analogs (LogP ~3.8) .
- Synthetic Accessibility : Piperazine functionalization (e.g., via reductive amination or acyl chloride coupling) is a common strategy (see ) .
Key Research Findings
Kinase Selectivity : Pyrazolo[3,4-d]pyrimidines with bulky aryl groups (e.g., 5-chloro-2-methylphenyl) show higher FLT3/VEGFR2 selectivity over off-target kinases (e.g., EGFR) .
Anticancer Efficacy: Compound 33 (structurally similar to the target) achieved complete tumor regression in AML xenograft models at 10 mg/kg .
Sigma Receptor Activity : Derivatives with 4-(2-phenylethyl)piperazine () demonstrate dual kinase/sigma receptor modulation, suggesting therapeutic versatility .
Discussion and Implications
The target compound’s furan-3-carbonyl-piperazine moiety distinguishes it from clinical-stage analogs (e.g., pan-RAF inhibitors in ). Further optimization could focus on:
- CYP450 inhibition assays to assess metabolic stability.
- In vivo pharmacokinetic profiling to validate furan’s impact on bioavailability.
Biological Activity
1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.9 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | 1-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine |
| InChI Key | ODYIGQCGKVSVDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC5=CC=CC=C54 |
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and modulate receptor activity. It interacts with various molecular targets, including kinases involved in cell signaling pathways. This interaction can lead to the inhibition of tumor growth and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Biological Activity
Recent studies have highlighted the compound's significant biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies revealed that it possesses an IC50 value comparable to known anticancer agents.
- Anti-inflammatory Effects : The pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
Several studies have evaluated the biological activity of related pyrazolo compounds:
- Wei et al. (2022) reported that derivatives of pyrazolo compounds displayed significant anticancer activity against A549 lung cancer cells with IC50 values ranging from 26 µM to lower values for more potent derivatives .
- Fan et al. (2022) synthesized various pyrazole derivatives and assessed their cytotoxicity against A549 cell lines, finding some compounds with GI50 values as low as 0.08 µM, indicating strong anticancer potential .
- Zhang et al. (2022) demonstrated that certain pyrazolo derivatives exhibited significant inhibition against Aurora-A kinase with IC50 values around 0.16 µM, suggesting their utility in targeted cancer therapies .
Comparative Analysis
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives shows that structural modifications can significantly influence their biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-3-carbonyl)piperazine | TBD | Anticancer |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 26 | Anticancer |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | 0.08 | Anticancer |
| Pyrazole linked benzimidazole derivative | TBD | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
